REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([CH3:19])=[C:4]([C:8]([NH:11]C(OC(C)(C)C)=O)=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6]>Cl.O1CCOCC1>[NH2:11][C:8]1[C:4]([C:5]([OH:7])=[O:6])=[C:3]([CH3:19])[C:2]([Br:1])=[CH:10][CH:9]=1 |f:1.2|
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C(=O)O)C(=CC1)NC(=O)OC(C)(C)C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
Cl.O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C(=C1C(=O)O)C)Br
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |